molecular formula C25H29ClN4O3S B11218839 N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B11218839
M. Wt: 501.0 g/mol
InChI Key: DJJPOYVHYVGPMV-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, a morpholine ring, and a chlorophenyl group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the morpholine ring: This step involves the reaction of the quinazolinone intermediate with morpholine under suitable conditions.

    Attachment of the chlorophenyl group: This can be done using a Friedel-Crafts alkylation reaction.

    Final coupling with hexanamide: The final step involves coupling the intermediate with hexanamide using standard peptide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and continuous flow reactors to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the quinazolinone core can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets. The quinazolinone core is known to interact with various enzymes, potentially inhibiting their activity. The morpholine ring may enhance its binding affinity to certain proteins, while the chlorophenyl group can facilitate interactions with hydrophobic pockets in target molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-6-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide
  • N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-1H-quinazolin-3-yl)hexanamide

Uniqueness

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide is unique due to the presence of both the morpholine ring and the quinazolinone core, which provide it with distinct chemical and biological properties

Properties

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.0 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-19-7-5-18(6-8-19)17-27-23(31)4-2-1-3-11-30-24(32)21-16-20(29-12-14-33-15-13-29)9-10-22(21)28-25(30)34/h5-10,16H,1-4,11-15,17H2,(H,27,31)(H,28,34)

InChI Key

DJJPOYVHYVGPMV-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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